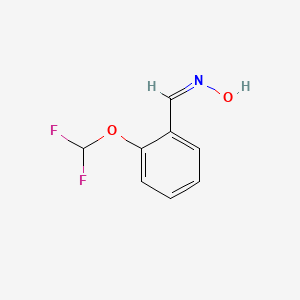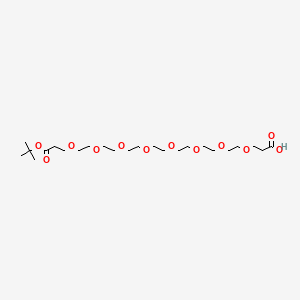
Zirconcene dihydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zirconcene dihydride can be synthesized through several methods. One common approach involves the reduction of zirconocene dichloride with lithium aluminum hydride or similar reducing agents. Another method includes the reaction of zirconocene dichloride with tert-butyllithium, followed by hydrogenation to yield the dihydride complex .
Industrial Production Methods
While industrial production methods for this compound are not as well-documented as laboratory-scale syntheses, the principles remain similar. The use of efficient reducing agents and controlled reaction conditions are crucial for producing this compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
Zirconcene dihydride undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form zirconocene oxide complexes.
Reduction: It can act as a reducing agent in the reduction of carbonyl compounds.
Substitution: The hydrogen atoms in this compound can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrosilanes, alkyl halides, and carbonyl compounds. Typical reaction conditions involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, the reduction of carbonyl compounds with this compound yields alcohols, while substitution reactions can produce a variety of organozirconium complexes .
Wissenschaftliche Forschungsanwendungen
Zirconcene dihydride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the polymerization of alkenes and the reduction of carbonyl compounds.
Biology: Research is ongoing into its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: this compound’s ability to catalyze specific reactions makes it a candidate for use in pharmaceutical synthesis.
Industry: It is employed in the production of high-performance materials, such as adhesives and lubricants.
Wirkmechanismus
The mechanism by which zirconcene dihydride exerts its effects involves the activation of the zirconium-hydrogen bonds. These bonds can undergo oxidative addition and reductive elimination, allowing this compound to participate in a variety of catalytic cycles. The molecular targets and pathways involved include the activation of alkenes and carbonyl compounds, leading to their subsequent transformation into useful products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to zirconcene dihydride include:
Titanocene dihydride: Another metallocene dihydride with similar reactivity but involving titanium instead of zirconium.
Hafnocene dihydride: A compound analogous to this compound but with hafnium as the central metal atom.
Uniqueness
This compound is unique due to its relatively low toxicity compared to other transition metal hydrides, its ability to catalyze a wide range of reactions, and its stability under various conditions. These properties make it a valuable tool in both academic research and industrial applications .
Eigenschaften
Molekularformel |
C10H12Zr |
|---|---|
Molekulargewicht |
223.43 g/mol |
InChI |
InChI=1S/2C5H5.Zr.2H/c2*1-2-4-5-3-1;;;/h2*1-5H;;; |
InChI-Schlüssel |
VQFBYDXAIAGBFA-UHFFFAOYSA-N |
Kanonische SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[ZrH2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


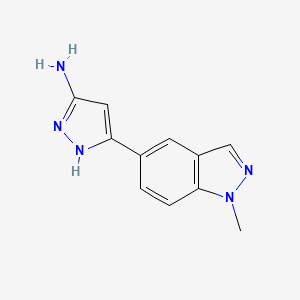


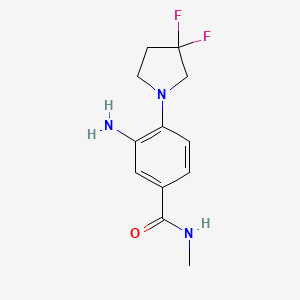
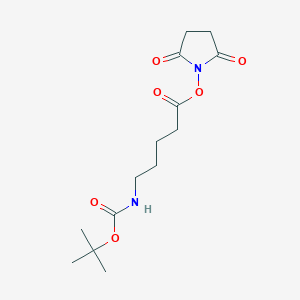
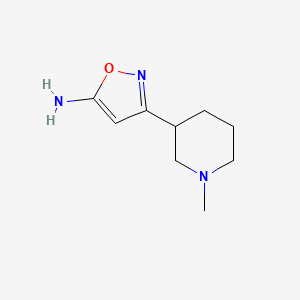
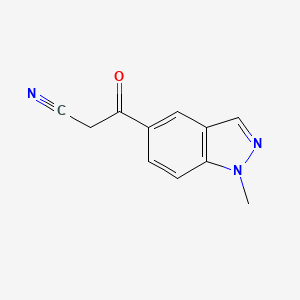
![3'-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13714421.png)
![N-[2-(Boc-amino)ethyl]-4-(1,2,2-triphenylvinyl)benzamide](/img/structure/B13714428.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(3-triethoxysilylpropylcarbamoylamino)ethoxy]ethyl]pentanamide](/img/structure/B13714435.png)
